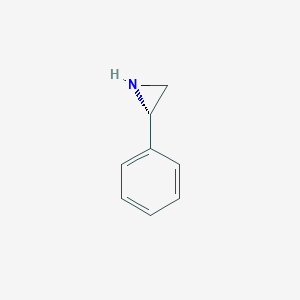
(2R)-2-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the second carbon of the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-phenylethanolamine using a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization reactions. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenylaziridine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield N-phenylethylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-phenylaziridine oxide
Reduction: N-phenylethylamine
Substitution: Various substituted aziridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2R)-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving aziridine ring-opening reactions.
Medicine: this compound derivatives have been investigated for their potential as anticancer agents due to their ability to alkylate DNA.
Industry: It is utilized in the production of polymers and as a precursor for various fine chemicals.
Wirkmechanismus
The mechanism by which (2R)-2-phenylaziridine exerts its effects involves the strain in the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design drugs that can target specific biomolecules. The molecular targets often include DNA and proteins, where the aziridine ring-opening leads to the formation of stable adducts, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound without the phenyl group.
N-phenylaziridine: Similar structure but lacks the stereochemistry of (2R)-2-phenylaziridine.
2-methylaziridine: Contains a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct reactivity and biological activity compared to other aziridines. The stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound in asymmetric synthesis and drug design.
Eigenschaften
CAS-Nummer |
18142-08-0; 25260-42-8 |
|---|---|
Molekularformel |
C8H9N |
Molekulargewicht |
119.167 |
IUPAC-Name |
(2R)-2-phenylaziridine |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
GBIKLFWSUVVUKT-QMMMGPOBSA-N |
SMILES |
C1C(N1)C2=CC=CC=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2598731.png)
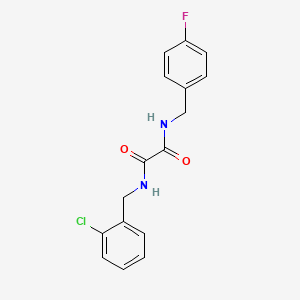
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2598734.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)
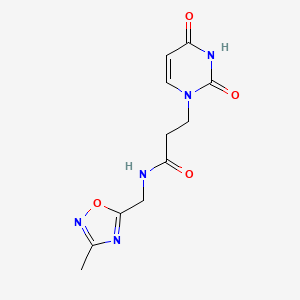
![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)
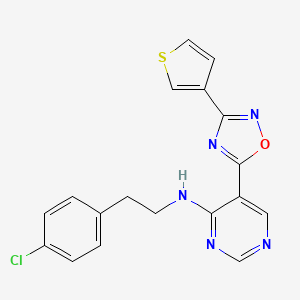
![{[(2-BENZOYL-4-NITROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM BROMIDE](/img/structure/B2598744.png)
![3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2598745.png)
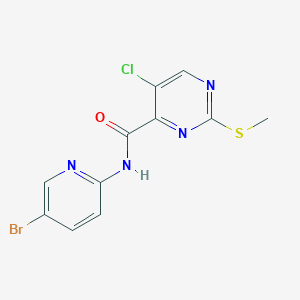

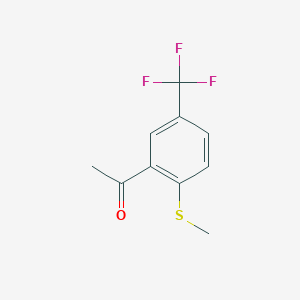
![3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2598753.png)
